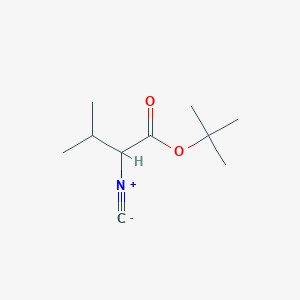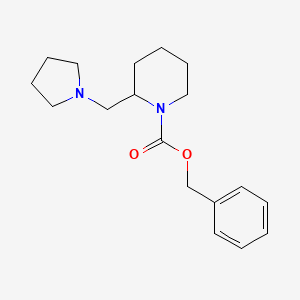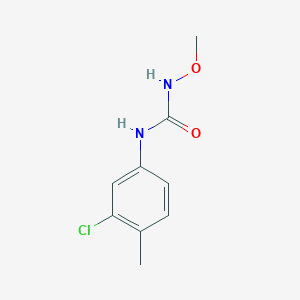
(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as PPAP, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. PPAP is a derivative of phenylalanine and belongs to the class of psychoactive substances known as phenylethylamines.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Coordination Polymers and Metal-Organic Frameworks : Research involving pyridine-carboxylic acid derivatives has led to the synthesis of various coordination polymers and metal-organic frameworks (MOFs). These compounds demonstrate diverse structural configurations and properties, which are heavily influenced by reaction conditions, metal ions, and ligand types. Such studies could inform the synthesis and potential applications of "(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride" in creating new materials with specific magnetic, catalytic, or structural properties (Ghosh et al., 2004), (Das et al., 2009).
Electropolymerization and Material Properties
- Polymer Synthesis and Applications : Studies on the electropolymerization of pyrrole and thiophene derivatives, especially those functionalized with specific groups, highlight the potential for synthesizing conducting polymers. These materials possess unique electrical properties and stability, suggesting potential applications in electronic devices or as materials with specific conductivity or stability characteristics. Such research may offer insights into the polymerization behavior and applications of "(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride" in creating novel polymeric materials (Hao et al., 2007).
Chemical Binding and Activity Studies
- Molecular Interaction and Drug Design : Research on the binding modes of specific compounds to biological targets can inform drug design and molecular interaction studies. For instance, studies on the binding of pyrrolidine derivatives to enzymes or receptors might provide a framework for understanding how "(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride" could interact with biological systems, potentially guiding its application in medicinal chemistry or biochemistry (Vaz et al., 1998).
Catalysis and Chemical Reactions
- Catalytic Applications : The stabilization of palladium nanoparticles on polymer supports and their use in chemoselective hydrogenation reactions showcases the potential of combining specific functional groups with metal nanoparticles for catalytic applications. This research might suggest ways in which "(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride" could be utilized in catalysis, particularly in the development of novel catalysts for organic synthesis or hydrogenation reactions (Oberhauser et al., 2015).
Propriétés
IUPAC Name |
(2S)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-3,6-7,15H,4-5,8-11H2,(H,16,17);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPPBTCBOGWXJD-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCCC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CCCC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375989 | |
| Record name | (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049728-45-1 | |
| Record name | (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1608028.png)

